BenchChemオンラインストアへようこそ!

Copeptin (human)

Arginine Vasopressin Surrogate Biomarker Pre-analytical Stability

Copeptin (human) is a 39-amino acid glycosylated peptide derived from the C-terminal segment of the pre-pro-vasopressin precursor. It is co-secreted in equimolar concentrations with the bioactive hormone arginine vasopressin (AVP) from the pituitary gland in response to osmotic, hemodynamic, and stress-related stimuli.

Molecular Formula C28H48O5S
Molecular Weight 496.7 g/mol
Cat. No. B3029782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopeptin (human)
Molecular FormulaC28H48O5S
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O
InChIInChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1
InChIKeySKJLSSGMCMXZJD-WSNPYAIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Copeptin (Human) for Scientific Research and Diagnostic Development: A Stable Surrogate for Arginine Vasopressin


Copeptin (human) is a 39-amino acid glycosylated peptide derived from the C-terminal segment of the pre-pro-vasopressin precursor [1]. It is co-secreted in equimolar concentrations with the bioactive hormone arginine vasopressin (AVP) from the pituitary gland in response to osmotic, hemodynamic, and stress-related stimuli [1][2]. Due to the inherent instability and difficult measurement of AVP, copeptin has emerged as its primary surrogate biomarker, offering equivalent physiological correlation with vastly superior ex vivo handling properties [2]. As a research-use-only (RUO) analyte, human copeptin is available as a purified recombinant protein for assay development and as the target for validated immunoassays used in clinical studies for the differential diagnosis of water balance disorders and risk stratification in cardiovascular disease [3].

Why Copeptin Cannot Be Substituted by Other Vasopressin-Related Analytes or Generic Assays


Substituting copeptin with direct AVP measurement or using an unvalidated copeptin assay platform introduces critical analytical and diagnostic error. Direct AVP measurement is unreliable for routine use due to its rapid degradation in plasma, its binding to platelets, and the lack of standardized, high-throughput assays [1][2]. Furthermore, not all commercially available copeptin assays are equivalent; significant inter-assay variability exists, particularly with ELISA-based methods, which demonstrate poor diagnostic accuracy for polyuria-polydipsia syndrome (PPS) compared to automated immunofluorescent assays like the B·R·A·H·M·S KRYPTOR [3]. The evidence below quantifies these specific performance gaps, confirming that the selection of a specific, validated copeptin measurement methodology is non-negotiable for obtaining clinically meaningful data.

Quantitative Comparative Evidence for Copeptin Differentiation


Copeptin vs. Arginine Vasopressin: Quantified Superiority in Ex Vivo Stability

Copeptin demonstrates a markedly longer half-life and superior ex vivo stability compared to its physiological counterpart, AVP. Copeptin has an estimated initial half-life approximately two times longer than that of AVP [1]. Critically, unlike AVP, which degrades rapidly, copeptin is stable in plasma at room temperature for up to 7 days and refrigerated for up to 14 days, significantly reducing pre-analytical variability [2]. This stability is a primary driver for its selection over AVP.

Arginine Vasopressin Surrogate Biomarker Pre-analytical Stability Immunoassay

Automated KRYPTOR vs. Manual ELISA: Diagnostic Accuracy in Polyuria-Polydipsia Syndrome (PPS)

In a head-to-head comparison of three commercial assays for differentiating PPS patients, the automated B·R·A·H·M·S KRYPTOR assay demonstrated superior diagnostic performance. The KRYPTOR assay achieved a diagnostic accuracy of 98% (95% CI: 83–100%) for PPS, which was comparable to the manual LIA assay (88%), but significantly outperformed the Cloud Clone ELISA assay, which showed a poor diagnostic accuracy of only 55% (95% CI: 34–68%) [1].

Polyuria-Polydipsia Syndrome Diabetes Insipidus Assay Validation KRYPTOR ELISA

Copeptin-Stimulated Testing vs. Water Deprivation Test: Diagnostic Performance in Pediatric Diabetes Insipidus

In a prospective study of 27 pediatric patients with polyuria-polydipsia syndrome, stimulated copeptin measurement after hypertonic saline infusion demonstrated superior diagnostic performance compared to the traditional water deprivation test (WDT). For differentiating central diabetes insipidus (CDI) from primary polydipsia (PP), a stimulated copeptin threshold of <6.5 pmol/L achieved 100% sensitivity and 100% specificity with an Area Under the Curve (AUC) of 1.00 [1]. In contrast, the agreement between WDT and copeptin was low (κ = 0.06, p = 0.021), suggesting copeptin's greater specificity, particularly for borderline cases [1].

Diabetes Insipidus Pediatric Endocrinology Hypertonic Saline Stimulation Water Deprivation Test Diagnostic Accuracy

Copeptin vs. MR-proADM: Predictive Performance for All-Cause Mortality in Advanced Cancer Patients

In a prospective study of 442 hospitalized advanced cancer patients without significant cardiovascular disease, several cardiovascular biomarkers were compared for predicting all-cause mortality over a 69-month follow-up. While copeptin predicted mortality in univariable analysis, it was not an independent predictor in multivariable analysis. Its predictive performance as measured by AUC was 0.66 (95% CI: 0.60-0.72), which was lower than that of MR-proADM, which had an AUC of 0.74 (95% CI: 0.69-0.79) and was the only independent predictor of mortality [1][2].

Cardio-Oncology Prognostic Biomarker Mortality Prediction MR-proADM Comparative Performance

Copeptin Plus Troponin vs. Troponin Alone: Improved Sensitivity for Early AMI Rule-Out

A systematic review and meta-analysis of 15 studies (8,740 patients) demonstrated that adding copeptin to cardiac troponin (cTn) assessment significantly improves diagnostic sensitivity for acute myocardial infarction (AMI) compared to cTn alone [1]. The combined assessment increased sensitivity from 0.87 to 0.96 (p=0.003) [1]. In a sub-analysis of studies using high-sensitivity troponin T (hs-cTnT), the combination with copeptin achieved a sensitivity of 0.98 (95% CI: 0.96-1.00) [1].

Acute Myocardial Infarction High-Sensitivity Troponin Diagnostic Sensitivity Meta-Analysis Emergency Medicine

Chemiluminescence Immunoassay (CLIA) vs. ELISA: Reduced Turnaround Time for Copeptin Testing

A novel chemiluminescence immunoassay (CLIA) for copeptin detection, developed for point-of-care testing (POCT), provides a significantly faster time-to-result compared to conventional ELISA methods. The entire incubation process for the CLIA assay was completed in 30 minutes, whereas the control ELISA kit required approximately 4.5 hours [1]. The CLIA assay demonstrated a dynamic range of 1.2–1250 pmol/L with a detection limit of 6.25 pmol/L and intra- and inter-assay CVs of <15% [1].

Immunoassay Point-of-Care Testing Chemiluminescence ELISA Assay Development

Definitive Application Scenarios for Copeptin (Human) Based on Quantitative Evidence


Differential Diagnosis of Polyuria-Polydipsia Syndrome (PPS) in Clinical Research

For studies investigating water balance disorders, copeptin measurement using a validated platform like the automated B·R·A·H·M·S KRYPTOR is essential. The evidence shows this assay achieves a diagnostic accuracy of 98% for PPS [1]. Furthermore, the use of a hypertonic saline-stimulated copeptin test with a cut-off of <6.5 pmol/L provides a highly accurate (AUC=1.00) and better-tolerated alternative to the traditional water deprivation test in pediatric populations [2]. A single baseline copeptin level >21.4 pmol/L can also reliably rule in nephrogenic diabetes insipidus with 100% specificity [3].

Early Rule-Out of Acute Myocardial Infarction (AMI) in Emergency Department Cohorts

In prospective emergency department studies aiming to accelerate AMI rule-out, adding copeptin to high-sensitivity cardiac troponin at presentation is a validated strategy. Meta-analysis confirms this combined approach increases diagnostic sensitivity for AMI to 0.98 (95% CI: 0.96-1.00) [4]. A rapid, single-blood-draw strategy (e.g., hs-cTnI ≤26.2 ng/L and copeptin ≤10 pmol/L) can achieve a negative predictive value of 100%, demonstrating non-inferiority to serial troponin measurements and enabling potential early discharge [5].

Prognostic Assessment in Cardio-Oncology and Chronic Disease Cohorts

While not the top-performing prognostic marker, copeptin adds value in specific cardiovascular and metabolic research contexts. It is independently associated with an increased risk of incident stroke and cardiovascular mortality in men with diabetes [3]. In studies comparing biomarkers, copeptin provides complementary information to markers like MR-proADM, hsTnT, and NT-proBNP for predicting all-cause mortality [6]. Its utility lies in understanding the role of the vasopressinergic system's activation in chronic disease progression.

High-Throughput Assay Development and Validation

For laboratories developing or validating new copeptin assays, recombinant human copeptin protein (>90% purity) is the required standard material for calibration and quality control [7]. Researchers must be aware of significant inter-assay variability; the evidence shows that ELISA-based methods can have poor diagnostic accuracy (as low as 55%) compared to KRYPTOR, mandating rigorous, platform-specific validation before application in clinical studies [1]. The use of a high-quality recombinant standard is fundamental to achieving accurate and reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Copeptin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.